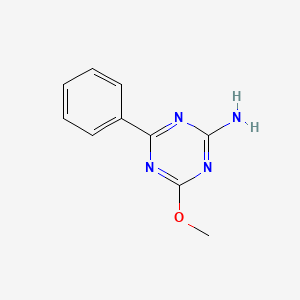

4-Methoxy-6-phenyl-1,3,5-triazin-2-amine

Description

Properties

IUPAC Name |

4-methoxy-6-phenyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c1-15-10-13-8(12-9(11)14-10)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBSTXIIQYFNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275267 | |

| Record name | 4-methoxy-6-phenyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30369-38-1 | |

| Record name | 4-methoxy-6-phenyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxy 6 Phenyl 1,3,5 Triazin 2 Amine and Its Analogs

Strategies for Triazine Ring Formation

The construction of the 1,3,5-triazine (B166579) ring is the foundational step in the synthesis of 4-Methoxy-6-phenyl-1,3,5-triazin-2-amine. Various methods have been developed, with the most prevalent being the sequential nucleophilic substitution of cyanuric chloride.

Cyanuric Chloride-Based Nucleophilic Substitution Reactions

The most common and versatile method for synthesizing substituted 1,3,5-triazines involves the use of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride, as the starting material. nih.govyoutube.comrsc.org This approach leverages the differential reactivity of the three chlorine atoms on the triazine ring, allowing for their stepwise replacement by various nucleophiles. The reactivity of the chlorine atoms decreases with each substitution, a phenomenon that can be exploited to achieve selective synthesis of unsymmetrically substituted triazines. rsc.org

The general order of reactivity for nucleophilic substitution on the chlorinated triazine core is: cyanuric chloride > monochloro-disubstituted triazine > dichloro-monosubstituted triazine. nih.gov This decreasing reactivity allows for a controlled, sequential introduction of different substituents.

The synthesis of unsymmetrical triazines like this compound relies on the ability to introduce different nucleophiles in a controlled, stepwise manner. nih.gov This is typically achieved by carefully controlling the reaction temperature. The first chlorine atom is highly reactive and can be substituted at low temperatures (e.g., 0-5 °C). The second substitution requires a higher temperature (e.g., room temperature to 50 °C), and the final chlorine atom necessitates even more forcing conditions, such as elevated temperatures or the use of microwave irradiation. wikipedia.orgturito.com

For the synthesis of the target molecule, a plausible stepwise protocol would involve:

Reaction of cyanuric chloride with a phenylating agent (e.g., phenyllithium (B1222949) or a Grignard reagent) at a low temperature.

Subsequent reaction with sodium methoxide (B1231860) at a slightly elevated temperature.

Finally, amination with ammonia (B1221849) or an amine source at a higher temperature to introduce the amino group.

Alternatively, the order of nucleophilic addition can be varied. For instance, reacting cyanuric chloride first with sodium methoxide, followed by a phenyl nucleophile, and then ammonia is another viable route. The choice of the sequence of nucleophilic additions can be influenced by the desired final substitution pattern and the reactivity of the nucleophiles. youtube.com

The selectivity and yield of cyanuric chloride-based substitutions are highly dependent on the reaction conditions. Key parameters include temperature, solvent, and the nature of the base used to neutralize the liberated hydrochloric acid. wikipedia.org

Temperature: As mentioned, temperature is the most critical factor for controlling the stepwise substitution. A carefully controlled temperature gradient is essential for achieving high selectivity for monosubstituted and disubstituted intermediates. wikipedia.org

Solvent: The choice of solvent can influence the solubility of the reactants and intermediates, thereby affecting reaction rates and yields. Common solvents for these reactions include acetone, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM). wikipedia.orgnih.gov

Base: An acid scavenger, such as a tertiary amine (e.g., triethylamine (B128534) or diisopropylethylamine) or an inorganic base (e.g., potassium carbonate or sodium bicarbonate), is typically required to neutralize the HCl produced during the reaction. The basicity and steric hindrance of the chosen base can impact the reaction's selectivity. wikipedia.orgnih.gov

The following table summarizes the typical conditions for the stepwise substitution of cyanuric chloride:

| Substitution Step | Typical Temperature Range (°C) | Common Nucleophiles | Common Bases |

| First | 0 - 5 | Alcohols, thiols, primary/secondary amines | NaHCO₃, K₂CO₃, Et₃N |

| Second | 25 - 60 | Alcohols, thiols, primary/secondary amines | NaHCO₃, K₂CO₃, Et₃N |

| Third | 80 - 120 (or microwave) | Amines, thiols | Stronger bases, higher temperatures |

Condensation Reactions with Nitrogen-Containing Precursors

An alternative to the cyanuric chloride-based approach is the construction of the triazine ring through condensation reactions of various nitrogen-containing precursors. One notable method involves the condensation of biguanides with esters. nih.govyoutube.com For instance, phenylbiguanide (B94773) can be condensed with an appropriate ester in the presence of a base like sodium methoxide to yield a 2,4-diamino-1,3,5-triazine. nih.gov While this method is effective for producing certain substitution patterns, achieving the specific 2-amino-4-methoxy-6-phenyl substitution of the target compound can be more complex and may require multi-step precursor synthesis.

Another approach is the Pinner synthesis, which involves the reaction of aryl amidines with phosgene (B1210022) to produce 2-hydroxy-4,6-diaryl-s-triazines. mdpi.com The hydroxy group can then be a handle for further functionalization. Cyclization of N-acylamidines is another route to the triazine core. researchgate.net

Three-Component Reaction Approaches for Unsymmetrical Triazines

Three-component reactions offer a convergent and efficient strategy for the synthesis of unsymmetrical triazines. These methods often involve the reaction of a nitrile, an amine, and a third component that provides the remaining atoms for the triazine ring. For example, a base-mediated three-component reaction of imidates, guanidines, and amides or aldehydes can provide access to diverse 1,3,5-triazin-2-amines. rsc.org

A notable one-pot, three-component synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines has been developed using cyanoguanidine, an aromatic aldehyde, and an arylamine under microwave irradiation. researchgate.net While this specific example leads to a different substitution pattern, the principle of a multi-component approach highlights a modern and efficient strategy for constructing complex triazine libraries.

Functional Group Introduction and Derivatization

Once the triazine core is assembled, further derivatization of the substituent groups can be undertaken to generate a library of analogs. This can involve modification of the methoxy (B1213986), phenyl, or amino groups.

The reactivity of the functional groups on the triazine ring can be influenced by the electron-withdrawing nature of the triazine core. researchgate.net

Derivatization of the Amino Group: The amino group on the triazine ring can undergo various reactions, including acylation and alkylation.

Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. mdpi.com This reaction is a common method for introducing a wide range of substituents and for protecting the amino group during subsequent reactions.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, over-alkylation to form secondary and tertiary amines can be a challenge. rsc.org

Derivatization of the Methoxy Group: The methoxy group is generally stable, but it can be cleaved under harsh acidic conditions. More synthetically useful is the potential for nucleophilic aromatic substitution if the methoxy group is converted to a better leaving group, though this is less common than substitution of a chloro group.

Palladium-Catalyzed Cross-Coupling: For analogs where a different aryl or vinyl group is desired in place of the phenyl group, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed on a chlorotriazine precursor. researchgate.net

The following table provides a summary of potential derivatization reactions:

| Functional Group | Reaction Type | Reagents and Conditions | Product |

| Amino | Acylation | Acyl chloride, base (e.g., pyridine) | N-acyl-aminotriazine |

| Amino | Alkylation | Alkyl halide, base | N-alkyl-aminotriazine |

| Phenyl | Nitration | HNO₃, H₂SO₄ | Nitrophenyl-triazine |

| Phenyl | Halogenation | X₂ (e.g., Br₂), Lewis acid | Halophenyl-triazine |

This article delves into the synthetic methodologies for this compound and its analogs, with a particular focus on modern, environmentally conscious approaches. The 1,3,5-triazine core is a significant scaffold in various fields of chemistry, and the specific substitution pattern of the target compound presents unique synthetic challenges and opportunities.

The construction of asymmetrically substituted 1,3,5-triazines like this compound relies on the sequential and controlled introduction of different functional groups onto the triazine ring. The most common and versatile precursor for this purpose is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. nih.govwikipedia.org The reactivity of the chlorine atoms on cyanuric chloride is temperature-dependent, allowing for a stepwise nucleophilic substitution. This differential reactivity is fundamental to the synthesis of multisubstituted triazines. chim.it Typically, the first chlorine atom is substituted at temperatures around 0–5 °C, the second at room temperature, and the third requires elevated temperatures, often at the reflux of a high-boiling solvent. chim.it

Methoxy Group Incorporation

The introduction of a methoxy group onto the triazine scaffold is generally achieved through the nucleophilic substitution of a chlorine atom by methanol (B129727) or a methoxide salt.

From Chlorotriazines: A common strategy involves reacting a chlorosubstituted triazine with sodium methoxide or methanol. For instance, 2,4-dichloro-6-methoxy-1,3,5-triazine (B150824) can be synthesized by reacting cyanuric chloride with methanol at room temperature. mdpi.com Similarly, reacting cyanuric chloride with two equivalents of sodium methoxide can yield 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884). researchgate.net This latter compound serves as a key intermediate, where the remaining chlorine can be substituted by other nucleophiles to create diverse analogs. researchgate.net The reaction conditions, such as temperature and stoichiometry, are critical for achieving selective mono- or di-substitution.

Table 1: Synthesis of Methoxy-Substituted Triazine Intermediates

Phenyl Moiety Attachment Strategies

Incorporating the phenyl group can be accomplished at different stages of the synthesis, either by building the triazine ring from a phenyl-containing precursor or by attaching the phenyl group to a pre-formed triazine ring.

Via Nucleophilic Substitution: A phenyl group can be introduced by reacting a chlorotriazine with a suitable phenyl nucleophile. However, the most prevalent method is the Friedel-Crafts reaction, where a chlorotriazine reacts with an activated aromatic compound like resorcinol (B1680541) in the presence of a Lewis acid catalyst. google.com For the specific target compound, this would typically involve reacting the 2,4-dichloro-6-methoxy-1,3,5-triazine intermediate with benzene (B151609) using a catalyst like aluminum chloride.

Via Cyclotrimerization: An alternative route to form the core structure is the cyclotrimerization of nitriles. For example, the cyclotrimerization of benzonitrile (B105546) can produce 2,4,6-triphenyl-1,3,5-triazine (B147588). chim.itresearchgate.net To achieve the desired substitution pattern of the target molecule, a co-cyclotrimerization of different nitriles would be necessary, which can be challenging to control and often results in a mixture of products.

Amination Routes for Triazine Scaffolds

The final step in synthesizing this compound is the introduction of the amino group. This is typically achieved via nucleophilic substitution of the last remaining chlorine atom on the triazine ring.

Reaction with Ammonia/Amines: The chloro-methoxy-phenyl-triazine intermediate is reacted with ammonia or a primary amine to displace the final chlorine atom. researchgate.netmdpi.com This reaction often requires higher temperatures to overcome the deactivating effect of the existing methoxy and phenyl substituents. chim.it For instance, a 2-chloro-4,6-disubstituted-1,3,5-triazine can be converted to the corresponding 2-amino derivative by heating with an amine.

Three-Component Reactions: Innovative one-pot, three-component reactions have been developed that utilize imidates, guanidines, and amides or aldehydes to construct unsymmetrical 1,3,5-triazin-2-amines, offering a more direct route. organic-chemistry.org

Oxidative Amination: Another advanced method involves the direct oxidative amination of C(sp³)–H bonds. This approach allows for the synthesis of heteroaryl-substituted 1,3,5-triazines from methyl-azaarenes and amidines through an iodine-mediated cascade reaction. researchgate.net

Advances in Green Synthetic Chemistry for Triazine Derivatives

Recognizing the need for more sustainable chemical processes, research has increasingly focused on green synthetic methodologies for triazine derivatives. These methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents. mdpi.comnih.gov

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in the synthesis of 1,3,5-triazines, offering significant advantages over conventional heating methods. benthamdirect.commonash.edu

Rate Enhancement and Higher Yields: Microwave-assisted organic synthesis (MAOS) dramatically reduces reaction times from hours to minutes and often leads to higher product yields with fewer by-products. benthamdirect.comnih.gov For example, the substitution of the third chlorine atom in cyanuric chloride, which typically requires harsh conditions and long reaction times, can be achieved in just 10 minutes in good yields using microwave heating. chim.itresearchgate.net

Solvent-Free Conditions: Many microwave-assisted syntheses can be performed under solvent-free conditions, which is economically and environmentally advantageous. chim.itresearchgate.net The reaction of cyanoguanidine with various nitriles to form 2,4-diamino-1,3,5-triazines is one such example that proceeds efficiently under microwave irradiation without a solvent. chim.it

Table 2: Comparison of Conventional vs. Microwave-Assisted Triazine Synthesis

Ultrasound-Assisted Synthetic Protocols

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesizing triazine derivatives.

Accelerated Reaction Rates: Ultrasonic irradiation significantly accelerates reaction rates, allowing syntheses to be completed in very short times. clockss.org A sonochemical method for producing 1,3,5-triazine derivatives has been shown to yield products in as little as 5 minutes. nih.gov This acceleration is attributed to the phenomenon of acoustic cavitation, which generates localized high-temperature and high-pressure zones. nih.gov

Mild Conditions and High Efficiency: Ultrasound-assisted syntheses are often performed under mild conditions and provide high efficiency. clockss.org For example, 1,3,5-tris-arylhexahydro-1,3,5-triazines can be synthesized from formaldehyde (B43269) and aromatic amines at room temperature with the assistance of ultrasound, resulting in good yields and short reaction times. clockss.org

Aqueous Media and Solvent-Minimizing Approaches

A key principle of green chemistry is the reduction or elimination of volatile and toxic organic solvents.

Synthesis in Water: The development of synthetic protocols that use water as a solvent is highly desirable. A sonochemical approach for synthesizing 1,3,5-triazine derivatives has been successfully developed using water as the solvent, making the process significantly "greener" than classical methods. mdpi.comnih.gov

Solvent-Free Reactions: As mentioned, microwave-assisted synthesis often allows for solvent-free conditions. chim.itresearchgate.net Another approach is the use of reagents supported on solid inorganic materials, such as silica (B1680970) gel, which can catalyze reactions like the cyclotrimerization of nitriles without the need for a solvent, offering a clean, economical, and safe procedure. chim.it

Advanced Analytical and Spectroscopic Characterization of 4 Methoxy 6 Phenyl 1,3,5 Triazin 2 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Methoxy-6-phenyl-1,3,5-triazin-2-amine, ¹H and ¹³C NMR provide a complete map of the carbon and hydrogen environments.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the phenyl, methoxy (B1213986), and amine protons are expected. The phenyl protons typically appear in the aromatic region (δ 7.0-8.5 ppm). The protons closer to the electron-withdrawing triazine ring would be shifted downfield. The methoxy group protons (-OCH₃) are expected as a sharp singlet around δ 3.8-4.1 ppm. The amine (-NH₂) protons would present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

For related derivatives, such as 2,4,6-tris(4-aminophenyl)-1,3,5-triazine, the ¹H NMR spectrum in DMSO-d₆ shows aromatic protons as doublets at δ 8.36 ppm and δ 6.70 ppm, with the amine protons appearing as a singlet at δ 5.89 ppm. rsc.org Another derivative, N-benzyl-4,4,5,5-tetramethyl-N-phenyl-1,3,2-dioxaborolan-2-amine, displays its aromatic protons in a range from δ 6.84 to 7.28 ppm. rsc.org

Table 1: Representative ¹H NMR Spectral Data for Triazine Derivatives

| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

|---|---|---|---|---|

| 2,4,6-tris(4-aminophenyl)-1,3,5-triazine rsc.org | Ar-H | 8.36 | d | DMSO-d₆ |

| Ar-H | 6.70 | d | DMSO-d₆ | |

| -NH₂ | 5.89 | s | DMSO-d₆ | |

| N-(4-fluorobenzyl)-4-methoxyaniline rsc.org | Ar-H | 7.35-7.31 | dd | CDCl₃ |

| Ar-H | 6.98-6.94 | t | CDCl₃ | |

| -CH₂ | 4.27 | s | CDCl₃ |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, the carbons of the triazine ring are highly deshielded and appear significantly downfield, typically in the range of δ 165-175 ppm. The carbons of the phenyl ring will resonate in the aromatic region (δ 120-140 ppm), with the carbon directly attached to the triazine ring (ipso-carbon) appearing at the lower end of this range. The methoxy carbon (-OCH₃) signal is expected around δ 55 ppm.

For comparison, the ¹³C NMR spectrum of the related compound 2,4,6-tris(4-aminophenyl)-1,3,5-triazine shows signals for the triazine ring at δ 169.5 ppm and aromatic carbons between δ 113 and 152.9 ppm. rsc.org In another derivative, 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine, the triazine carbons resonate at δ 172.1 and 173.4 ppm, while the methoxy carbon appears at δ 56.9 ppm. researchgate.net

Table 2: Representative ¹³C NMR Spectral Data for Triazine Derivatives

| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| 2,4,6-tris(4-aminophenyl)-1,3,5-triazine rsc.org | C (triazine) | 169.5 | DMSO-d₆ |

| C (aromatic) | 152.9, 130.6, 130.1, 122.9, 113.0 | DMSO-d₆ | |

| 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine researchgate.net | C (triazine, C-OMe) | 173.4 | CDCl₃ |

| C (triazine, C-OAr) | 172.1 | CDCl₃ | |

| C (aromatic) | 154.0, 145.7, 126.0, 122.1 | CDCl₃ |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural insights from fragmentation patterns. For this compound (C₁₀H₁₀N₄O), the exact molecular weight is 202.21 g/mol . nih.gov In an MS analysis, this would be observed as the molecular ion peak (M⁺) at m/z 202 or, more commonly in techniques like electrospray ionization (ESI), as the protonated molecule [M+H]⁺ at m/z 203.

The fragmentation of the triazine core is a key diagnostic feature. In the related compound 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, ESI-MS/MS analysis shows a precursor ion [M+H]⁺ at m/z 141.0771. nih.gov The fragmentation of s-triazine derivatives often involves the loss of substituents or cleavage of the ring itself. The analysis of 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine showed a molecular ion peak [M]+ at m/z 385. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Type | Calculated m/z | Notes |

|---|---|---|

| [M]⁺ | 202.0855 | Molecular Ion |

| [M+H]⁺ | 203.0928 | Protonated Molecular Ion (Common in ESI/CI) |

Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FTIR) Techniques

Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. The FTIR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as one or two sharp bands in the 3300-3500 cm⁻¹ region. The C-H stretching of the phenyl group is observed around 3000-3100 cm⁻¹, while the methoxy C-H stretch is just below 3000 cm⁻¹.

The most characteristic vibrations for this molecule include the C=N and C=C stretching of the triazine and phenyl rings, which appear in the 1400-1650 cm⁻¹ region. researchgate.net The in-plane ring stretching of the s-triazine ring can be found near 990 cm⁻¹. mdpi.com The C-O stretching vibration of the methoxy group is expected in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. For 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine, characteristic IR bands were observed at 1589 cm⁻¹ (C=N stretch) and 1222 cm⁻¹ (C-O-C stretch). researchgate.net

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3300-3500 | -NH₂ | N-H Stretch |

| 3000-3100 | Ar-H | C-H Stretch |

| 2850-2960 | -OCH₃ | C-H Stretch |

| 1550-1600 | Triazine/Phenyl | C=N / C=C Ring Stretch |

| 1200-1250 | Ar-O-CH₃ | Asymmetric C-O-C Stretch |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by π→π* transitions associated with the conjugated system formed by the phenyl and triazine rings. These transitions typically result in strong absorption bands in the 250-350 nm range. The n→π* transitions, involving non-bonding electrons on the nitrogen and oxygen atoms, are also possible but are generally weaker and may be obscured by the more intense π→π* bands. colostate.edu Studies on related triphenyl-s-triazines show strong absorption maxima related to these extended π-systems. mdpi.com As the parent molecule is achiral, it will be inactive in Circular Dichroism (CD) spectroscopy. However, the introduction of a chiral center in a derivative would produce a CD spectrum, providing insights into its stereochemistry.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This data is used to confirm the empirical and molecular formula. For this compound, with the molecular formula C₁₀H₁₀N₄O, the theoretical elemental composition can be calculated. nih.gov Experimental values obtained from combustion analysis must fall within a narrow margin of error (typically ±0.4%) of the calculated values to verify the purity and identity of the synthesized compound. researchgate.net

Table 5: Theoretical Elemental Composition of C₁₀H₁₀N₄O

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 59.40% |

| Hydrogen | H | 1.008 | 4.98% |

| Nitrogen | N | 14.007 | 27.70% |

X-ray Diffraction (XRD) for Crystalline Structure Determination

A notable example is the derivative 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. nih.govresearchgate.net The crystal structure of this compound was determined by single-crystal X-ray diffraction. The analysis revealed that the molecule crystallizes in a monoclinic system. nih.gov In the solid state, the triazine ring is nearly planar, and it forms a dihedral angle of 10.37 (4)° with the attached benzene (B151609) ring. nih.govresearchgate.net

The supramolecular architecture is characterized by a network of hydrogen bonds. Adjacent molecules are linked by pairs of N—H⋯N hydrogen bonds, creating an inversion dimer with an R2(2)(8) ring motif. nih.govresearchgate.net These dimers are further interconnected through N—H⋯O and N—H⋯N hydrogen bonds, leading to the formation of a stable three-dimensional network. nih.govresearchgate.net The data collection for this analysis was performed on a Bruker SMART APEXII CCD area-detector diffractometer. nih.gov

The crystallographic data for 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine is summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₁₁N₅O | nih.gov |

| Molecular Weight (Mᵣ) | 217.24 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | |

| a (Å) | 7.4340 (2) | nih.gov |

| b (Å) | 10.0355 (3) | nih.gov |

| c (Å) | 14.6803 (4) | nih.gov |

| β (°) | 114.191 (1) | nih.gov |

| Volume (V) (ų) | 999.03 (5) | nih.gov |

| Z (molecules per unit cell) | 4 | nih.gov |

| Radiation | Mo Kα | nih.gov |

| Temperature (K) | 100 | nih.gov |

Another related derivative, 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine, has also been characterized by single-crystal X-ray diffraction. researchgate.net This compound crystallizes in the monoclinic system with the space group C2/c. researchgate.net The detailed crystallographic data for this derivative is presented below.

| Parameter | Value | Reference |

| Chemical Formula | C₁₆H₁₁N₅O₇ | researchgate.net |

| Molecular Weight (Mᵣ) | 385.30 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| a (Å) | 13.818(3) | researchgate.net |

| b (Å) | 7.8964(16) | researchgate.net |

| c (Å) | 30.718(6) | researchgate.net |

| β (°) | 96.52(3) | researchgate.net |

| Volume (V) (ų) | 3330.0(12) | researchgate.net |

| Z (molecules per unit cell) | 8 | researchgate.net |

| Calculated Density (Dc) (g/cm³) | 1.537 | researchgate.net |

The study of other substituted triazine compounds, such as 2,4,6-tris{(E)-2-[4-(dimethylamino)-phenyl]ethenyl}-1,3,5-triazine, further highlights the utility of XRD in elucidating complex molecular structures. nih.gov This particular star-shaped triazine derivative was found to crystallize in a noncentrosymmetric space group, P2₁2₁2₁, which was determined through a combination of single-crystal three-dimensional electron diffraction and powder X-ray diffraction data. nih.gov

The analysis of intermolecular interactions is a key aspect of crystallographic studies. In various triazine derivatives, features like π-π stacking interactions are often observed, which can lead to the formation of one-dimensional columnar arrangements in the crystal lattice. nih.goviucr.org The nature and arrangement of these interactions are influenced by the substituents on the triazine core. nih.gov

Biological and Pharmacological Investigations of 4 Methoxy 6 Phenyl 1,3,5 Triazin 2 Amine and Its Derivatives

Anticancer and Cytotoxic Activities

Derivatives of the 1,3,5-triazine (B166579) ring are recognized as a promising class of compounds with significant anticancer and cytotoxic capabilities. mdpi.com Their mechanism of action is multifaceted, involving the inhibition of tumor cell growth, induction of programmed cell death, and interference with critical signaling pathways that promote cancer progression. mdpi.comnih.gov

Inhibition of Cancer Cell Proliferation

A primary indicator of the anticancer potential of 4-Methoxy-6-phenyl-1,3,5-triazin-2-amine and its derivatives is their ability to inhibit the proliferation of various human cancer cell lines. Studies have demonstrated that structural modifications to the 1,3,5-triazine core yield compounds with potent antiproliferative effects. For instance, certain derivatives exhibit significant cytotoxic activity against colon cancer cell lines, including DLD-1, HT-29, SW480, and SW620. mdpi.comnih.gov Other analogues have shown efficacy against breast cancer (MCF-7), cervical cancer (HeLa), liver cancer (HepG2), and non-small cell lung cancer (A549). researchgate.netresearchgate.net

One study highlighted a derivative, 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile, which showed remarkable activity against the melanoma MALME-3M cell line with a 50% growth inhibition (GI₅₀) value of 3.3 x 10⁻⁸ M. nih.gov The antiproliferative activity is often dose-dependent and contingent on the specific substituents attached to the triazine ring. nih.govresearchgate.net

Induction of Apoptosis Pathways

Beyond simply halting proliferation, many 1,3,5-triazine derivatives actively induce apoptosis, or programmed cell death, in cancer cells. mdpi.comnih.gov This is a critical mechanism for eliminating malignant cells. Studies have shown that treatment with these compounds can lead to a significant, concentration-dependent increase in the population of apoptotic cells in lines such as HCT 116 and HeLa. mdpi.com

The induction of apoptosis is often mediated through several cellular events. One key effect is cell cycle arrest, where the compounds halt the cell division process at specific checkpoints, such as the G2/M or G0/G1 phase, preventing the cancer cells from replicating. researchgate.netnih.govsemanticscholar.orgmostwiedzy.pl This disruption of the cell cycle can trigger the apoptotic cascade. Furthermore, specific derivatives have been found to induce apoptosis by increasing the levels of cleaved caspases, particularly caspase-3 and caspase-9, which are crucial executioner proteins in the apoptotic pathway. nih.gov Some compounds have been shown to induce apoptosis in a p53-independent manner, which is significant as the p53 gene is often mutated and non-functional in many cancers. semanticscholar.orgmostwiedzy.pl

Attenuation of Oncogenic Signaling Pathways

The anticancer effects of 1,3,5-triazine derivatives are also linked to their ability to interfere with intracellular signaling pathways that are dysregulated in cancer. mdpi.comnih.gov The Phosphoinositide 3-kinase (PI3K)/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism, and its overactivation is a common feature of many tumors. researchgate.net Certain 1,3,5-triazine derivatives have been identified as potent inhibitors of this pathway. nih.govresearchgate.net For example, the melamine (B1676169) derivative ZSTK474, which contains a 1,3,5-triazine core, reduces tumor cell growth by inhibiting PI3K. nih.gov By blocking key components of the PI3K/mTOR pathway, these compounds can effectively shut down the signals that cancer cells rely on to grow and survive. mdpi.comnih.gov

Modulation of Key Enzyme Targets (e.g., Dihydrofolate Reductase)

The specific molecular targets of 1,3,5-triazine derivatives include several key enzymes that are vital for cancer cell function. One of the most well-documented targets is Dihydrofolate Reductase (DHFR), an enzyme essential for the synthesis of nucleotides and amino acids, and thus for cell proliferation. nih.govnih.gov A quantitative structure-activity relationship (QSAR) study has detailed the inhibitory action of a series of 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazines against human DHFR. nih.gov

Other enzymes targeted by this class of compounds include:

Topoisomerase IIα: This enzyme is crucial for managing DNA topology during replication and transcription. Its inhibition by 4-amino-6-(phenylamino)-1,3,5-triazine derivatives leads to DNA damage and cell death. nih.gov

Protein Kinases: Besides PI3K, other kinases such as EGFR (Epidermal Growth Factor Receptor) and ROCK, which are involved in cell growth and motility, have been identified as targets. researchgate.net

Carbonic Anhydrase IX (CA IX): This enzyme is highly expressed in hypoxic tumors and contributes to the acidic microenvironment that promotes cancer invasion and metastasis. Benzenesulfonamides incorporating a 1,3,5-triazine linker have been developed as effective inhibitors of CA IX. nih.gov

In Vitro and In Vivo Efficacy Studies in Cancer Models

The anticancer potential of 1,3,5-triazine derivatives has been validated in both laboratory and animal models. In vitro, target compounds have been evaluated against the U.S. National Cancer Institute's panel of sixty human cancer cell lines, with some derivatives showing broad-spectrum activity. nih.gov For instance, certain analogues demonstrated notable cytotoxic activity against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines, particularly under hypoxic conditions that mimic the tumor microenvironment. nih.gov

In vivo studies have provided further evidence of efficacy. In one key study, the compound 2,4,6-tris-methyphenylamino-1,3,5-triazine (MPAT) was evaluated in a rat model of N-nitroso, N-methyl urea (B33335) (NMU)-induced mammary gland cancer. nih.gov The administration of MPAT led to significant antitumor effects, which were associated with the down-regulation of hormonal profiles (estrogen and progesterone) and a reduction in oxidative stress and inflammatory markers. nih.gov These findings suggest that the compound not only directly targets cancer cells but also modulates the systemic environment to be less conducive to tumor growth. nih.gov

Antimicrobial Spectrum and Mechanisms of Action

In addition to their anticancer properties, 1,3,5-triazine derivatives have been investigated for their antimicrobial activity. mdpi.com Research indicates that these compounds possess a varied spectrum of activity, with some showing notable potency against fungal pathogens while others have more limited effects on bacteria. nih.govresearchgate.net

The antifungal activity is particularly pronounced against various Candida species, which are common causes of opportunistic infections in humans. nih.gov Derivatives bearing aniline (B41778) and piperidine (B6355638) moieties on the triazine core have demonstrated significant inhibition of Candida albicans. nih.gov Other studies have confirmed activity against fluconazole-resistant C. albicans, as well as Cryptococcus strains and C. glabrata. nih.gov In contrast, the antibacterial activity of these specific derivatives appears to be less consistent. While some studies have screened derivatives against bacteria like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, many compounds show weak to no activity. nih.govresearchgate.net

The mechanism for the antifungal action of some 1,3,5-triazines has been explored through docking studies, which suggest that the compounds may inhibit N-myristoyltransferase (NMT). nih.gov NMT is an essential enzyme in fungi that attaches a myristoyl group to proteins, a process critical for their function and localization within the cell. Inhibition of this enzyme disrupts vital cellular processes, leading to fungal cell death. nih.gov

Antibacterial Activity against Pathogenic Strains

Derivatives of this compound have been evaluated for their efficacy against a variety of pathogenic bacterial strains. Studies have shown that modifications to the parent structure can lead to significant antibacterial properties.

For instance, a series of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives demonstrated a wide range of antibacterial activity, with Minimum Inhibitory Concentration (MIC) values varying from 4 to 128 μg/ml. nih.gov It was noted that trisubstituted N-[4-(4-substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives, with MIC values between 4-64 μg/ml, were more potent than their disubstituted diamino-s-triazine counterparts (MIC= 16-128 μg/ml), highlighting the importance of incorporating bulkier groups for enhanced activity. nih.gov The lipophilicity of these substituted s-triazine derivatives is thought to contribute to their ability to penetrate the bacterial cell wall. nih.gov

In another study, a series of 2,4,6-trisubstituted nih.govnih.govresearchgate.net triazines were synthesized and screened for their antimicrobial activity. Several of these analogues showed promising MIC values in the range of 6.25-25 µg/mL against selected pathogenic bacteria and were found to be generally nontoxic. researchgate.net

Table 1: Antibacterial Activity of Selected Triazine Derivatives

| Compound Type | Bacterial Strains | MIC (μg/ml) | Reference |

|---|---|---|---|

| N-[4-(4-substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives | Gram-positive and Gram-negative bacteria | 4-64 | nih.gov |

| Disubstituted, diamino-s-triazine derivatives | Gram-positive and Gram-negative bacteria | 16-128 | nih.gov |

| 2,4,6-trisubstituted nih.govnih.govresearchgate.net triazines | Pathogenic bacteria | 6.25-25 | researchgate.net |

Antifungal Efficacy

The antifungal potential of this compound derivatives has also been a subject of investigation. A novel series of 4,6-disubstituted s-triazin-2-yl amino acid derivatives were prepared and showed significant antifungal activity against Candida albicans. nih.gov The study highlighted that compounds bearing aniline derivatives, piperidine, and glycine (B1666218) on the triazine core exhibited the highest inhibition zones. nih.gov Interestingly, these compounds did not show any antibacterial activity, suggesting a selective antifungal action. nih.gov

Another study on 2,4,6-trisubstituted-s-triazine derivatives also reported promising antifungal activity, with some compounds showing an MIC in the range of 6.25-25 µg/mL against pathogenic fungi. researchgate.net

Table 2: Antifungal Activity of Selected Triazine Derivatives

| Compound Type | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 4,6-disubstituted s-triazin-2-yl amino acid derivatives | Candida albicans | High inhibition zones | nih.gov |

| 2,4,6-trisubstituted nih.govnih.govresearchgate.net triazines | Pathogenic fungi | MIC: 6.25-25 µg/mL | researchgate.net |

Antitubercular Potential

The emergence of drug-resistant tuberculosis has spurred the search for new antitubercular agents, and 1,3,5-triazine derivatives have shown promise in this area. A series of eighty-one 2,4,6-trisubstituted-1,3,5-triazines were synthesized and evaluated for their in vitro growth inhibition of Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net From this series, fifteen compounds demonstrated good to moderate activity, with MIC values ranging from 1.56 to 3.12 µg/mL. nih.govresearchgate.net A majority of these active compounds were also found to be nontoxic against VERO cells and mouse bone marrow-derived macrophages, indicating a favorable selectivity profile. nih.govresearchgate.net This was the first report identifying 2,4,6-trisubstituted-1,3,5-triazines as potent inhibitors of M. tuberculosis H37Rv. nih.govresearchgate.net

Antiviral and Antimalarial Properties

The broad biological activity of the 1,3,5-triazine core extends to antiviral and antimalarial properties. While specific studies on this compound are limited, research on related triazine derivatives provides valuable insights.

In terms of antiviral activity, some symmetrically substituted 1,3,5-triazine derivatives have shown significant efficacy against Herpes Simplex Virus type 1 (HSV-1). nih.gov One study reported that a C3-symmetrical trialkoxy-TAZ derivative exhibited a high selectivity index. nih.gov Furthermore, certain 1,3,5-triazine derivatives have been investigated for their activity against Yellow Fever Virus (YFV), with some compounds showing inhibitory activity at concentrations of ≤10 μg/mL. nuph.edu.uanbuv.gov.ua

Regarding antimalarial potential, hybrid molecules combining 4-aminoquinoline (B48711) and 1,3,5-triazine moieties have been synthesized and screened against Plasmodium falciparum. arabjchem.org While these specific hybrids did not surpass the efficacy of existing drugs, the study suggests that further pharmacomodulation of this class of compounds holds promise for discovering novel antimalarial agents. arabjchem.org A molecular docking study also suggested that 4-methoxybenzoyl neolignan derivatives could be promising antimalarial candidates. rasayanjournal.co.in

Anti-inflammatory Response Modulation

Triazine derivatives have been investigated for their ability to modulate inflammatory responses. While direct studies on this compound are not extensively detailed in the provided context, related triazine compounds have shown anti-inflammatory properties. The 1,3,5-triazine scaffold is a component of molecules that have been explored for their anti-inflammatory effects. researchgate.net

G-Protein-Coupled Receptor (GPCR) Antagonism and Other Receptor Interactions

The interaction of triazine derivatives with G-protein-coupled receptors (GPCRs) is an area of active research. While specific data on this compound is not available in the provided results, studies on related phenylpiperazine derivatives that can be conceptually linked to the broader class of compounds have shown that they can act as ligands for dopamine (B1211576) receptors, which are GPCRs. nih.gov For instance, certain phenylpiperazine derivatives have been shown to act as D3 receptor antagonists and can influence the signaling of D1R-D3R heteromers. nih.gov This suggests that the triazine scaffold could be incorporated into structures designed to target GPCRs.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For triazine derivatives, these studies have provided valuable insights.

For antileukemic activity, a 3D-QSAR model was developed for 6,N2-diaryl-1,3,5-triazine-2,4-diamines, which aided in the design of more potent compounds. nih.gov In the context of anticancer activity, QSAR models have been used to predict the biological activity of triazine derivatives against non-small cell lung carcinoma, with a developed model showing high predictive ability.

In the search for new antitumor agents, QSAR models have been constructed to correlate the activity of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives against the HCT-116 cell line with various molecular descriptors. mostwiedzy.pl These models have guided the synthesis of new derivatives with improved cytotoxic activities. mostwiedzy.pl The SAR from these studies indicated that specific substitutions, such as a 4-phenylpiperazin-1-yl group, were key for cytotoxic activity against certain cancer cell lines. mostwiedzy.pl

Correlating Structural Features with Biological Potency

The 1,3,5-triazine scaffold is a recognized pharmacophore in drug discovery, particularly in anticancer research, due to its ability to interact with a multitude of biological targets. tandfonline.com The biological potency and target selectivity of derivatives of this compound are profoundly influenced by the nature and position of substituents on the triazine ring. Research has demonstrated that modifying the groups at the C2, C4, and C6 positions can lead to significant changes in activity, allowing for the fine-tuning of compounds for specific biological targets such as adenosine (B11128) receptors, protein kinases, and nucleoside transporters. tandfonline.comnih.gov

Studies targeting human adenosine receptors (hARs) have shown that substitutions on the 1,3,5-triazine core can alter subtype selectivity. nih.gov For instance, in a series of derivatives designed to target hA₁ and hA₃ receptors, which are implicated in tumor proliferation, specific substitutions led to varied binding affinities. The introduction of different aniline groups at one position and various boronic acids via Suzuki coupling at another resulted in compounds with distinct profiles. nih.gov Compound 9c , for example, showed the highest binding affinity for the hA₁ receptor, while compounds 9a and 11b displayed good binding affinity for both hA₁ and hA₃ receptors. nih.gov This highlights how subtle structural changes can modulate the interaction with different but related receptor subtypes. nih.gov

In the context of anticancer activity, the 1,3,5-triazine moiety serves as a critical scaffold for kinase inhibitors. tandfonline.com The ATP binding site of protein kinases, which includes a hinge region, is a key target for these derivatives. tandfonline.com The strategic placement of substituents allows for interactions with this hinge region. Research on trisubstituted 1,3,5-triazine derivatives as inhibitors of the PI3K-mTOR signaling pathway revealed potent anticancer activity against lung (A549) and breast (MCF-7) cancer cell lines. colab.ws Specifically, compound 6b was identified as a potent inhibitor for the A549 lung cancer cell line, while compound 6c showed excellent inhibitory activity against the MCF-7 breast cancer cell line. colab.ws Another study found that certain 1,3,5-triazine derivatives were promising anticancer agents, with activity against leukemia, non-small cell lung cancer, and colon carcinoma cell lines. tandfonline.com Compound 4c from this series demonstrated the best inhibitory activity against VEGFR-2 kinase, while compound 4b was most effective against B-Raf (V600E) kinase. tandfonline.com

Furthermore, investigations into 1,3,5-triazine derivatives as inhibitors of human equilibrative nucleoside transporters (ENTs) have provided additional structure-activity relationship (SAR) insights. polyu.edu.hk In a series of analogues of FPMINT, a known ENT inhibitor, it was found that the replacement of a naphthalene (B1677914) moiety with a benzene (B151609) ring could eliminate inhibitory effects on both ENT1 and ENT2. polyu.edu.hk However, the addition of specific groups to this benzene ring could restore activity, demonstrating the sensitivity of the binding interaction to the substituent's electronic and steric properties. The presence of a halogen on the fluorophenyl moiety attached to the piperazine (B1678402) ring was also determined to be crucial for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk

Table 1: Structure-Activity Relationship Highlights of 1,3,5-Triazine Derivatives

| Compound/Series | Target(s) | Key Structural Features & SAR Findings | Reference |

|---|---|---|---|

| Compounds 9c, 9a, 11b | Adenosine Receptors (hA₁, hA₃) | Specific substitutions via amination and Suzuki coupling modulate receptor selectivity. Compound 9c showed the highest affinity for hA₁ AR. | nih.gov |

| Compounds 4b, 4c | Protein Kinases (B-Raf, VEGFR-2) | Substitutions on the triazine scaffold led to potent kinase inhibition. 4b was most active against B-Raf, while 4c was most active against VEGFR-2. | tandfonline.com |

| Compounds 6b, 6c | PI3K-mTOR Pathway | Trisubstituted triazines showed potent activity. 6b was most effective against A549 lung cancer cells, and 6c against MCF-7 breast cancer cells. | colab.ws |

| FPMINT Analogues | Equilibrative Nucleoside Transporters (ENT1, ENT2) | Replacement of a naphthalene moiety with a substituted benzene ring, and the presence of a halogen on a fluorophenyl group, were critical for inhibitory activity. | polyu.edu.hk |

Ligand-Based and Structure-Based Drug Design Principles

The development of potent and selective this compound derivatives has been significantly advanced by the application of computational drug design principles. Both structure-based and ligand-based approaches are employed to rationalize observed biological activities and to guide the synthesis of new, optimized compounds. nih.govcolab.ws

Structure-based drug design, which relies on the three-dimensional structure of the biological target, is a cornerstone of this research. Molecular docking studies are frequently performed to predict the binding modes of 1,3,5-triazine derivatives within the active sites of their target proteins. tandfonline.comnih.gov For example, to understand how these derivatives interact with adenosine receptors, molecular docking was conducted using the known crystal structure of the hA₁ receptor and a homology model for the hA₃ receptor. nih.gov This approach allows researchers to visualize crucial ligand-receptor interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity. nih.gov

Similarly, in the development of kinase inhibitors, docking studies have been used to understand the binding interactions between 1,3,5-triazine compounds and the ATP-binding sites of kinases like PI3K-α, B-Raf, and VEGFR-2. tandfonline.com These models help to explain why certain substitutions enhance potency, often by showing improved interactions with key residues in the hinge region of the kinase. tandfonline.com The design process for novel anticancer agents often follows a structure-based approach, where potent compounds identified through screening are further validated using molecular docking and molecular dynamics simulations to confirm their binding affinities and conformational stability within the binding cavity of the target. colab.ws

These computational methods not only provide a rationale for the SAR of existing compounds but also serve as a predictive tool for designing new molecules with improved properties. By analyzing the predicted binding poses, medicinal chemists can introduce modifications to the triazine scaffold that are expected to enhance biological activity, leading to a more rational and efficient drug discovery process. For instance, docking analysis of an ENT inhibitor suggested that its binding site might be different from that of conventional inhibitors, opening a new avenue for designing novel compounds with potentially different mechanisms of action. polyu.edu.hk

Investigation of Biophysical Properties and Biological Interactions

The parent compound, this compound, has a molecular formula of C₁₀H₁₀N₄O and a molecular weight of approximately 202.21 g/mol . nih.gov Its physical properties, such as a melting point in the range of 161-164 °C, have been documented. The biophysical properties of its derivatives, however, are more complex and are directly related to their biological function.

The biological interactions of these derivatives are diverse, reflecting the versatility of the 1,3,5-triazine scaffold. As inhibitors of human adenosine receptors, certain derivatives have been shown to bind with high affinity and induce downstream cellular effects. nih.gov For example, a potent hA₁ AR ligand was found to inhibit the viability of lung cancer cells by causing an increase in intracellular reactive oxygen species (ROS) and promoting the depolarization of the mitochondrial membrane potential, ultimately leading to cell death. nih.gov

When targeting equilibrative nucleoside transporters, derivatives have demonstrated specific and potent mechanisms of action. One highly effective analogue, compound 3c , was characterized as an irreversible and non-competitive inhibitor. polyu.edu.hk It was found to reduce the maximum velocity (Vmax) of [³H]uridine uptake in cells expressing ENT1 and ENT2 without affecting the Michaelis constant (Km), and its inhibitory effect could not be reversed by washing. polyu.edu.hk This indicates a strong, potentially covalent or very slowly dissociating, interaction with the transporter protein.

Furthermore, the biophysical properties of some complex 1,3,5-triazine derivatives can be influenced by their environment. Studies on iridium(III) complexes functionalized with a triphenyl-triazine group have shown that the nature of the lowest triplet excited state (T1) is sensitive to solvent polarity. rsc.org In non-polar media, the excited state has mixed charge transfer and ligand-centered character, but with increasing solvent polarity, it gains intraligand charge transfer (ILCT) character. rsc.org This change in the electronic nature of the molecule, which affects its photoluminescent properties, demonstrates how biophysical characteristics can be modulated by the surrounding environment. rsc.org

Computational Chemistry and Molecular Modeling for 4 Methoxy 6 Phenyl 1,3,5 Triazin 2 Amine Research

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT provides a robust framework for investigating the electronic structure, which governs the chemical and physical characteristics of the compound.

DFT calculations are employed to determine the electronic properties of triazine derivatives. mdpi.commdpi.com These calculations can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. For instance, in studies of other triazine compounds, DFT has been used to map electron density and generate electrostatic potential maps, which highlight electron-rich and electron-deficient regions, thereby predicting sites for electrophilic and nucleophilic attack. mdpi.com

A systematic search approach using DFT can help identify the most stable spatial structures and predict properties for novel triazine derivatives. mdpi.com This theoretical guidance is crucial before undertaking complex synthesis. mdpi.com Analysis of Hirshfeld surfaces and fingerprint plots derived from DFT calculations can further elucidate intermolecular interactions within a crystal structure. mdpi.com

Table 1: Illustrative Electronic Properties of a Triazine Derivative from DFT Calculations (Note: This data is for 2,4,6-Trinitro-1,3,5-triazine (TNTA) and serves as an example of parameters calculated via DFT.)

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | - | Indicates electron-donating ability |

| LUMO Energy | - | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | - | Relates to chemical reactivity and stability |

| Most Stable Space Group (Predicted) | Pna21 mdpi.com | Predicts the crystalline packing structure mdpi.com |

DFT is also a powerful tool for calculating the energies of non-covalent interactions, which are crucial for understanding molecular recognition, crystal packing, and adsorption phenomena. For related triazine compounds, DFT has been used to analyze the hydrogen bonding and π-π stacking interactions that dictate the formation of supramolecular structures. researchgate.net In a co-crystal of 2,4-diamino-6-phenyl-1,3,5-triazine with phenylthioacetic acid, DFT calculations were used to investigate the intermolecular hydrogen bonds that stabilize the crystal lattice. researchgate.net

These calculations can quantify the binding energy between the triazine molecule and a surface or another molecule, providing insights into its potential use in materials science or as a ligand for a biological target. The lattice energy of possible crystal structures can be calculated to predict the most stable polymorph. mdpi.com

Molecular Docking and Ligand-Target Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In medicinal chemistry research, this method is vital for screening virtual libraries of compounds against a specific protein target to identify potential drug candidates.

For various 1,3,5-triazine (B166579) derivatives, molecular docking studies have been performed to predict their binding affinity and interaction patterns with enzymes and receptors implicated in diseases like cancer. researchgate.nettandfonline.com These studies typically involve docking the triazine ligand into the active site of a target protein (e.g., kinases, tubulin) and calculating a docking score, which estimates the binding free energy. mdpi.comresearchgate.net The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. mdpi.commdpi.com For example, docking studies of 1,2,4-triazine (B1199460) sulfonamide derivatives against cancer-related proteins revealed that the nitrogen of an amino group could form a hydrogen bond with a cysteine residue of the receptor. mdpi.com

Table 2: Example of Molecular Docking Results for Triazine Derivatives Against Various Protein Targets

| Triazine Derivative | Protein Target | Docking Score (kcal/mol) | Interacting Residues (Example) |

|---|---|---|---|

| 1,3,5-Triazine analogue (8j) researchgate.net | Tubulin researchgate.net | -7.949 researchgate.net | - |

| 1,3,5-Triazine derivative (4b) tandfonline.com | B-Raf (V600E) Kinase tandfonline.com | - | - |

| 1,3,5-Triazine derivative (4c) tandfonline.com | VEGFR-2 tandfonline.com | - | - |

| 1,2,4-Triazine Sulfonamide (Cmpd 3) mdpi.com | 3RHK mdpi.com | -5.277 mdpi.com | CYS-775 mdpi.com |

| 1,2,4-Triazine Sulfonamide (Cmpd 5) mdpi.com | 3RHK mdpi.com | -4.789 mdpi.com | LYS-745 mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of a ligand-protein complex, analyze conformational changes, and refine binding modes obtained from docking. nih.gov

In studies of triazine-based compounds, MD simulations have been used to confirm the stability of the docked poses within the binding pocket of a target protein. nih.govmdpi.com Key metrics such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand are monitored throughout the simulation. A stable RMSD suggests that the complex has reached equilibrium and the binding is stable. mdpi.com These simulations can reveal how the flexibility of certain protein regions, like helical structures, is affected by ligand binding, which can be correlated with biological activity. mdpi.com

In Silico Assessment of Pharmacokinetic Properties (ADME)

Before a compound can be considered for therapeutic use, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction models are widely used in the early stages of drug discovery to filter out compounds with unfavorable properties, saving time and resources.

For various classes of triazine derivatives, computational tools have been used to predict key ADME parameters. researchgate.netnih.gov These models use the molecule's structure to estimate properties like aqueous solubility, blood-brain barrier permeability, plasma protein binding, interaction with cytochrome P450 enzymes (which are key for metabolism), and potential for cardiotoxicity (e.g., hERG inhibition). researchgate.net Studies on other triazines have shown that these compounds can have acceptable toxicity and favorable pharmacokinetic properties based on computer-aided analyses. researchgate.net

Table 3: Commonly Predicted In Silico ADME Properties for Drug Candidates

| ADME Parameter | Description |

|---|---|

| Aqueous Solubility (LogS) | Predicts how well the compound dissolves in water. |

| Blood-Brain Barrier (BBB) Permeability | Indicates the likelihood of the compound crossing into the central nervous system. |

| Human Intestinal Absorption (HIA) | Estimates the percentage of the compound absorbed from the gut. |

| Cytochrome P450 (CYP) Inhibition | Predicts if the compound will interfere with major drug-metabolizing enzymes. |

| hERG Inhibition | Assesses the risk of the compound causing cardiac arrhythmia. |

| Lipophilicity (LogP) | Measures the compound's affinity for fatty versus aqueous environments, affecting absorption and distribution. researchgate.net |

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and the interpretation of experimental data. DFT calculations are commonly used to predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. mdpi.commdpi.com

For related hydrazone and triazine structures, researchers have compared computationally predicted IR and NMR data with experimental results to confirm molecular structures. mdpi.comresearchgate.net For example, the calculated vibrational frequencies for N-H and C=O stretching modes often show good agreement with experimental FTIR spectra. mdpi.com Similarly, NMR chemical shifts can be calculated using methods like GIAO (Gauge-Including Atomic Orbital), and the results can be correlated with experimental spectra to aid in peak assignment. mdpi.com

Table 4: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Related N-Acylhydrazone Compound mdpi.com

| Functional Group | Vibrational Mode | Experimental IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

|---|---|---|---|

| N-H | Stretching | 3316 mdpi.com | 3336 mdpi.com |

| C=O | Stretching | 1686 mdpi.com | - |

| C=N | Stretching | 1589 mdpi.com | - |

QSAR Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or, in other contexts, its chemical or physical properties. In the study of 4-Methoxy-6-phenyl-1,3,5-triazin-2-amine and its derivatives, QSAR models have been instrumental in understanding the key molecular features that govern their efficacy as corrosion inhibitors.

The development of a QSAR model for these triazine derivatives involves the calculation of various quantum chemical descriptors using methods like Density Functional Theory (DFT). These descriptors quantify different aspects of the molecule's electronic structure and geometry. A multiple linear regression analysis is then performed to establish a mathematical relationship between these descriptors and the experimentally determined corrosion inhibition efficiency.

For a series of triazine derivatives, including this compound, a significant correlation was found between their inhibition efficiency and several quantum chemical parameters. The developed QSAR equation demonstrated a strong predictive power, as indicated by a high correlation coefficient (R²) value. This indicates that the model can reliably predict the inhibition efficiency of other similar triazine compounds based on their calculated molecular descriptors.

The validation of the QSAR model is a critical step to ensure its robustness and predictive capability. This is often achieved through internal and external validation techniques. The high correlation between the experimental and predicted inhibition efficiencies serves as a primary validation of the model's reliability.

Table 1: Key Parameters in QSAR Model for Triazine Derivatives

| Descriptor | Description | Role in Corrosion Inhibition |

| EHOMO (Highest Occupied Molecular Orbital Energy) | Represents the electron-donating ability of a molecule. | Higher values indicate a greater tendency to donate electrons to the metal surface, enhancing inhibition. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Represents the electron-accepting ability of a molecule. | Lower values suggest a greater ability to accept electrons from the metal, contributing to the back-donation process. |

| ΔE (Energy Gap) | The difference between ELUMO and EHOMO. | A smaller energy gap generally implies higher reactivity and can lead to better inhibition efficiency. |

| Dipole Moment (µ) | Measures the overall polarity of the molecule. | A higher dipole moment can influence the adsorption process of the inhibitor on the metal surface. |

Computational Studies in Corrosion Inhibition

Computational chemistry provides profound insights into the mechanisms of corrosion inhibition at the molecular level. For this compound, computational studies, particularly DFT and Molecular Dynamics (MD) simulations, have been employed to elucidate its interaction with metal surfaces, such as mild steel.

DFT calculations are used to determine the electronic properties of the inhibitor molecule. These calculations reveal the distribution of electron density and identify the most likely sites for interaction with the metal. For instance, the regions with high electron density, such as those around the nitrogen and oxygen atoms in the triazine ring and the methoxy (B1213986) group, are predicted to be the primary centers for adsorption onto the metal surface. The planarity and aromaticity of the phenyl and triazine rings also facilitate effective adsorption.

Molecular Dynamics simulations offer a dynamic perspective on the adsorption process. These simulations model the behavior of the inhibitor molecules in a corrosive environment, illustrating how they arrange themselves on the metal surface to form a protective film. For this compound, MD simulations have shown that the molecule tends to adsorb in a planar orientation on the Fe (110) surface of steel. This flat arrangement maximizes the contact area between the inhibitor and the metal, leading to the formation of a stable and dense protective layer that shields the metal from corrosive agents.

The binding energy calculated from these simulations provides a quantitative measure of the strength of the interaction between the inhibitor and the metal surface. A high binding energy is indicative of strong adsorption and, consequently, a high degree of corrosion protection.

Table 2: Computational Parameters for Corrosion Inhibition by this compound

| Computational Method | Parameter Investigated | Finding |

| Density Functional Theory (DFT) | Electron Density Distribution | High electron density around N and O atoms, indicating active sites for adsorption. |

| Density Functional Theory (DFT) | Frontier Molecular Orbitals (HOMO/LUMO) | Analysis of energy levels helps in understanding the electron-donating and accepting capabilities. |

| Molecular Dynamics (MD) Simulations | Adsorption Orientation | The molecule adsorbs in a nearly flat or parallel orientation on the metal surface. |

| Molecular Dynamics (MD) Simulations | Binding Energy | Strong binding energy indicates a stable and effective protective film formation. |

Advanced Material Science and Industrial Applications of Triazine Derivatives

Role in Polymer Synthesis and Functional Materials Development

Triazine derivatives are valuable building blocks in polymer chemistry due to their rigid, planar structure and the ability to introduce multiple functional groups. These characteristics allow for the creation of crosslinked polymers with high thermal stability and specific functionalities. For instance, research has demonstrated the synthesis of a new acrylamide (B121943) monomer through the condensation reaction of 2,4-Diamino-6-phenyl-1,3,5-triazine with acrylic acid. This monomer was subsequently polymerized to form a crosslinked polymer with notable thermal stability. This suggests that 4-Methoxy-6-phenyl-1,3,5-triazin-2-amine could similarly serve as a monomer or crosslinking agent in the synthesis of functional polymers. The presence of the amine and methoxy (B1213986) groups offers reactive sites for polymerization reactions, potentially leading to the development of polyamides or other novel polymer architectures.

The incorporation of the triazine ring into polymer backbones can impart desirable properties such as enhanced thermal stability, flame retardancy, and specific optical or electronic functions. Azo-bridged porous organic polymers (POPs) based on triazine building units have been synthesized and shown to be amorphous solids with good thermal stability. mdpi.com These findings highlight the potential of triazine derivatives like this compound in the creation of advanced porous materials for applications in gas storage and separation. mdpi.com

Table 1: Polymerization Data of a Related Triazine Monomer

| Monomer | Polymerization Method | Initiator | Conversion (%) | Inherent Viscosity (dl/g) |

| 2,4-diacrylamido 6–phenyl 1,3,5- triazine | Free radical polymerization | Dibenzoyl peroxide | 80 | 0.35 |

Data derived from the polymerization of a structurally similar compound, 2,4-diacrylamido 6–phenyl 1,3,5- triazine.

Application in Optoelectronic Devices (e.g., OLEDs)

The electron-deficient nature of the 1,3,5-triazine (B166579) ring makes its derivatives promising candidates for use in organic light-emitting diodes (OLEDs), particularly as electron-transporting or host materials. Research has shown that star-shaped 1,3,5-triazine derivatives can serve as effective host materials for green phosphorescent OLEDs. researchgate.net The design of these molecules often involves attaching various aryl substituents to the triazine core to tune their morphological, thermal, and photophysical properties. researchgate.net

Bipolar host materials based on 1,3,5-triazine derivatives have also been developed, demonstrating high triplet energy levels and leading to highly efficient blue and green phosphorescent OLEDs with minimal efficiency roll-off. rsc.org For example, devices using 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole as a host material have achieved high external quantum efficiencies. rsc.org Furthermore, donor-substituted 1,3,5-triazines have been investigated as host materials for blue phosphorescent OLEDs, with some configurations yielding high current efficiencies. researchgate.net While direct studies on this compound in OLEDs are not prevalent, its structure, which combines an electron-donating amino group and an electron-withdrawing triazine core, suggests its potential as a component in bipolar host materials or as a building block for more complex OLED materials. rsc.orgresearchgate.net

Table 2: Performance of OLEDs with Triazine-Based Host Materials

| Triazine Host Material | Emitter | Max. External Quantum Efficiency (%) | Max. Power Efficiency (lm/W) | Emission Color |

| 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) | (PPy)2Ir(acac) | 17.5 | 59.0 | Green |

| 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz) | FIrpic | 14.4 | - | Blue |

| 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz) | (ppy)2Ir(acac) | 21.2 | - | Green |

| Donor-substituted 1,3,5-triazines (TRZ 1−7) | FIrpic | up to 21 cd/A | - | Blue |

Data compiled from studies on various triazine derivatives used as host materials in OLEDs. researchgate.netrsc.orgresearchgate.net

Utilization as UV Absorbers and Light Stabilizers

Triazine derivatives are widely recognized for their efficacy as UV absorbers and light stabilizers, protecting various materials from the degrading effects of ultraviolet radiation. sarex.com Their function is to competitively absorb damaging UV light, thereby preventing it from reaching the polymer matrix or other sensitive components of a formulation. sarex.com A range of commercial UV absorbers are based on the 1,3,5-triazine scaffold, often featuring hydroxyphenyl groups, which are crucial for their light-stabilizing mechanism. lotchemistry.comspecialchem.com

Table 3: Examples of Triazine-Based UV Absorbers and Their Applications

| Triazine Compound | CAS Number | Application |

| 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-octyloxyphenyl)-1,3,5-triazine | 2725-22-6 | Light stabilizer in general plastics, automotive coatings |

| 2,4,6-Tris(2-hydroxy-4-butoxyphenyl)-1,3,5-triazine | 3135-19-1 | PVC, PP, ABS, engineering plastics, natural latex, varnish, paint, rubber |

| 2,4-Bis(2-hydroxy-4-butyloxyphenyl)-6-(2,4-bisbutyloxyphenyl)-1,3,5-triazine | 208343-47-9 | Industrial coatings, high-performance printing and packaging |

This table presents examples of commercially available triazine-based UV absorbers. lotchemistry.com

Development of Dyes and Pigments

The 1,3,5-triazine core serves as a chromophore in various dyes and pigments. The ability to introduce different substituents onto the triazine ring allows for the synthesis of a wide spectrum of colors. While there is a lack of specific research on this compound as a dye or pigment, the general class of triazine compounds has been explored for this purpose. The combination of aromatic groups and auxochromes (such as amino groups) attached to the triazine ring can result in colored compounds with potential applications in textiles, inks, and plastics.

Agrochemical Intermediates in Herbicide and Fungicide Production

Triazine derivatives have a long and significant history in the agrochemical industry, particularly as herbicides. A notable example is the use of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine as an intermediate in the synthesis of various agricultural chemicals. chemimpex.comalzchem.com This compound is also a known metabolite of several sulfonylurea herbicides, including thifensulfuron-methyl. nih.gov The biological activity of these compounds stems from their ability to interfere with essential biochemical pathways in plants.

While the primary focus of available research is on the methyl-substituted analogue, the structural similarity of this compound suggests its potential as an intermediate in the synthesis of novel agrochemicals. The replacement of the methyl group with a phenyl group could significantly alter the biological activity and selectivity of the resulting compounds, offering a potential avenue for the development of new herbicides or fungicides.

Table 4: Related Triazine Compounds in Agrochemicals

| Compound Name | CAS Number | Role in Agrochemicals |

| 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | 1668-54-8 | Intermediate for synthesis; metabolite of herbicides like thifensulfuron-methyl. alzchem.comnih.gov |

| 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine | 5311-05-7 | Environmental transformation product of Tritosulfuron. nih.gov |

Corrosion Inhibitor Formulations for Metal Protection

The presence of nitrogen atoms in the triazine ring, along with other heteroatoms in its substituents, makes triazine derivatives potential candidates for use as corrosion inhibitors. These compounds can adsorb onto metal surfaces, forming a protective layer that inhibits the corrosion process. The effectiveness of a corrosion inhibitor is often related to the presence of lone pair electrons and π-electrons in its structure, which can interact with the d-orbitals of the metal. Although specific studies on the use of this compound as a corrosion inhibitor are not widely reported, the presence of multiple nitrogen atoms in the triazine ring and the amino group, as well as the aromatic phenyl ring, suggests that it possesses the necessary structural features to function as a corrosion inhibitor for various metals.

Environmental Impact and Sustainable Research Practices for Triazine Compounds

Assessment of Environmental Persistence and Biodegradability